4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE
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Overview
Description
4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE is a complex organic compound featuring a morpholine ring Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Utilizing amino alcohols and α-haloacid chlorides under specific conditions to form the morpholine ring.
Coupling Reactions: Combining glycolaldehyde, organoboronic acid, and amines followed by cyclization.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts are common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Using reducing agents to convert it into different reduced forms.
Substitution: Halogenation and other substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE involves its interaction with specific molecular targets. It acts by inhibiting selective norepinephrine reuptake, affecting neurotransmitter levels in the brain . This mechanism is crucial for its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
Chelonin A: Known for its antimicrobial and anti-inflammatory properties.
Viloxazine: Used in the treatment of attention deficit hyperactivity disorder (ADHD).
Reboxetine and Moclobemide: Antidepressants with similar structural features.
Uniqueness
4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE stands out due to its unique combination of a morpholine ring and a complex polycyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(7a-morpholin-4-yl-9,10,11,11a-tetrahydro-8H-benzo[a]oxanthren-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-2-6-19-18(5-1)20(25-9-13-27-14-10-25)17-21-23(19)29-22-7-3-4-8-24(22,30-21)26-11-15-28-16-12-26/h1-2,5-6,17,22H,3-4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOMNIBWARIBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)OC3=C(O2)C=C(C4=CC=CC=C43)N5CCOCC5)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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